molecular formula C9H12ClNO2 B13543882 3-Amino-2,5-dimethylbenzoicacidhydrochloride

3-Amino-2,5-dimethylbenzoicacidhydrochloride

Cat. No.: B13543882
M. Wt: 201.65 g/mol
InChI Key: QMDPTYPMYOJZGA-UHFFFAOYSA-N
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Description

3-Amino-2,5-dimethylbenzoicacidhydrochloride is an organic compound with a molecular structure that includes an amino group and two methyl groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,5-dimethylbenzoicacidhydrochloride typically involves the nitration of 2,5-dimethylbenzoic acid followed by reduction to introduce the amino group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reduction step often employs reagents such as iron powder and hydrochloric acid to convert the nitro group to an amino group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,5-dimethylbenzoicacidhydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The amino group can participate in substitution reactions, such as diazotization followed by coupling with other aromatic compounds.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include iron powder and hydrochloric acid or catalytic hydrogenation.

    Substitution: Diazotization typically involves sodium nitrite and hydrochloric acid, followed by coupling with phenols or amines.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Azo compounds or other substituted aromatic compounds.

Scientific Research Applications

3-Amino-2,5-dimethylbenzoicacidhydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Investigated for its potential as a biochemical probe or as a building block for biologically active molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-2,5-dimethylbenzoicacidhydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds or participate in nucleophilic reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-2,5-dichlorobenzoic acid: Similar structure but with chlorine atoms instead of methyl groups.

    2-Amino-4-chlorobenzoic acid: Contains an amino group and a chlorine atom on the benzoic acid core.

    3,5-Dimethylbenzoic acid: Lacks the amino group but has two methyl groups on the benzoic acid core.

Uniqueness

3-Amino-2,5-dimethylbenzoicacidhydrochloride is unique due to the presence of both amino and methyl groups, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H12ClNO2

Molecular Weight

201.65 g/mol

IUPAC Name

3-amino-2,5-dimethylbenzoic acid;hydrochloride

InChI

InChI=1S/C9H11NO2.ClH/c1-5-3-7(9(11)12)6(2)8(10)4-5;/h3-4H,10H2,1-2H3,(H,11,12);1H

InChI Key

QMDPTYPMYOJZGA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)N)C)C(=O)O.Cl

Origin of Product

United States

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